molecular formula C5H11N3Si B101942 1-Trimethylsilyl-1,2,4-triazole CAS No. 18293-54-4

1-Trimethylsilyl-1,2,4-triazole

Cat. No. B101942
CAS RN: 18293-54-4
M. Wt: 141.25 g/mol
InChI Key: WPSPBNRWECRRPK-UHFFFAOYSA-N
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Description

1-Trimethylsilyl-1,2,4-triazole is a chemical compound with the empirical formula C5H11N3Si . It has a molecular weight of 141.25 and is considered a purum with an assay of ≥97.0% . This compound is used for the preparation of phosphorous and phosphoric triazolides .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including 1-Trimethylsilyl-1,2,4-triazole, has been reported in various studies . These compounds are synthesized from various nitrogen sources . The synthetic methods of triazole compounds have attracted much attention due to their broad biological activities .


Molecular Structure Analysis

The molecular structure of 1-Trimethylsilyl-1,2,4-triazole consists of a triazole ring attached to a trimethylsilyl group . The triazole ring contains three nitrogen atoms and two carbon atoms .


Chemical Reactions Analysis

1,2,4-Triazole, the core structure of 1-Trimethylsilyl-1,2,4-triazole, shows both electrophilic and nucleophilic substitution reactions . Due to high electron density, electrophilic substitution occurs at nitrogen atoms only .


Physical And Chemical Properties Analysis

1-Trimethylsilyl-1,2,4-triazole is a liquid at room temperature with a density of 0.989 g/mL at 25 °C . It has a refractive index of n20/D 1.461 and a boiling point of 74 °C/12 mmHg .

Scientific Research Applications

Synthesis of Antimicrobial Agents

1-Trimethylsilyl-1,2,4-triazole: is a precursor in synthesizing various antimicrobial agents. The triazole ring is a common feature in many pharmaceuticals due to its ability to interact with enzymes and receptors . This interaction induces a broad spectrum of biological activities, making it an essential scaffold for developing new antimicrobial drugs to combat resistant strains of bacteria .

Development of Anticancer Compounds

The triazole core is integral in creating anticancer drugs. Its unique structure allows for the formation of non-covalent bonds with biological targets, which is crucial in the design of anticancer therapies . Researchers utilize 1-Trimethylsilyl-1,2,4-triazole to develop novel compounds that can inhibit cancer cell growth and proliferation.

Agricultural Chemicals

In agrochemistry, 1-Trimethylsilyl-1,2,4-triazole derivatives are used to create pesticides and herbicides. These compounds help protect crops from pests and diseases, contributing to increased agricultural productivity . The triazole ring’s versatility allows for the development of a wide range of agrochemicals tailored to specific applications.

Material Chemistry

The triazole ring is also significant in material chemistry, where 1-Trimethylsilyl-1,2,4-triazole is used to synthesize polymers and coatings with enhanced properties . These materials find applications in various industries, from automotive to electronics, where they provide improved durability and performance.

Synthesis of Antiviral Drugs

1-Trimethylsilyl-1,2,4-triazole: is employed in the synthesis of antiviral drugs. Triazole derivatives have shown effectiveness against a range of viruses, offering a pathway to new treatments for viral infections . The ongoing research in this area is particularly crucial in the face of emerging viral diseases.

Creation of Diagnostic Agents

In the field of diagnostics, 1-Trimethylsilyl-1,2,4-triazole is used to develop contrast agents and markers for medical imaging . These agents enhance the visibility of internal structures in imaging techniques such as MRI, aiding in the accurate diagnosis of various health conditions.

Safety and Hazards

This compound is considered hazardous. It is highly flammable and may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and keeping it away from heat/sparks/open flames/hot surfaces .

Future Directions

Triazole derivatives, including 1-Trimethylsilyl-1,2,4-triazole, have been the center of attention for decades due to their diverse pharmacological activities . They have improved pharmacokinetic profile, pharmacological and physicochemical properties owing to their polarity, hydrogen bonding, and lipophilicity . Therefore, they have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines .

properties

IUPAC Name

trimethyl(1,2,4-triazol-1-yl)silane
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InChI

InChI=1S/C5H11N3Si/c1-9(2,3)8-5-6-4-7-8/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPSPBNRWECRRPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N1C=NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2066355
Record name 1H-1,2,4-Triazole, 1-(trimethylsilyl)-
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Molecular Weight

141.25 g/mol
Source PubChem
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Product Name

1-Trimethylsilyl-1,2,4-triazole

CAS RN

18293-54-4
Record name 1-Trimethylsilyl-1,2,4-triazole
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Record name 1-Trimethylsilyl-1,2,4-triazole
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Record name 1H-1,2,4-Triazole, 1-(trimethylsilyl)-
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Record name 1H-1,2,4-Triazole, 1-(trimethylsilyl)-
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Record name 1-trimethylsilyl-1,2,4-triazole
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Record name 1-TRIMETHYLSILYL-1,2,4-TRIAZOLE
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Synthesis routes and methods

Procedure details

23.4 ml (0.11 mole) of hexamethyldisilazane were added to a mixture consisting of 10.35 g (0.15 mole) of 1,2,4-triazole and 127 mg (0.75 mmole) of saccharin heated to 126° C. and evolution of ammonia started immediately. After refluxing for 30 minutes, the calculated amount of ammonia was evolved as determined by the method described in Example 1A. Vacuum distillation yielded 19.37 g (91.6%) of 1-trimethylsilyl-1,2,4-triazole boiling at 76.5°-78.0° C. at 12 mm Hg and nD 25=1.4592.
Quantity
23.4 mL
Type
reactant
Reaction Step One
Quantity
10.35 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
127 mg
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Q & A

Q1: What is unique about the structure of 1-trimethylsilyltetrazole compared to 1-trimethylsilyl-1,2,4-triazole?

A: Research using gas-phase electron diffraction (GED) and X-ray diffraction revealed distinct structural features of both compounds. 1-trimethylsilyltetrazole exhibits a significant difference (~15.5°) between the CNSi and NNSi angles. This asymmetry is primarily attributed to the inherent properties of the tetrazole ring rather than a short Si-N interaction [].

Q2: How does 1-trimethylsilyl-1,2,4-triazole react with sulfur tetrafluoride (SF4)?

A: 1-trimethylsilyl-1,2,4-triazole reacts with SF4 to form bis(1,2,4-triazole)sulfur difluoride in high yield []. In the resulting molecule, the two triazole rings occupy equatorial positions around the central sulfur atom, with the rings positioned almost parallel to each other and the F-S-F axis [].

Q3: Can 1-trimethylsilyl-1,2,4-triazole be used as a protecting group for amines?

A: While 1-trimethylsilyl-1,2,4-triazole itself is not used as a protecting group for amines, a closely related compound, 1-tert-butoxycarbonyl-1,2,4-triazole, serves this purpose effectively []. This reagent, readily synthesized from 1-trimethylsilyl-1,2,4-triazole or commercially available, enables the introduction of the tert-butoxycarbonyl protecting group onto amines [].

Q4: How does 1-trimethylsilyl-1,2,4-triazole compare to imidazole in its reactivity with perfluorocycloalkenes?

A: Both 1-trimethylsilyl-1,2,4-triazole and imidazole act as nucleophiles in reactions with perfluorocycloalkenes, substituting fluorine atoms to yield di- and multiazole-substituted fluorocyclic products []. Interestingly, both azoles exhibit reactivity towards both vinylic and allylic fluorine atoms, with the degree of substitution influenced by the stoichiometry of the reaction [].

Q5: Are there any known metal complexes containing the 1,2,4-triazolate anion?

A: Yes, research has led to the synthesis and characterization of cluster complexes incorporating the 1,2,4-triazolate anion. One example is the cluster (Bu4N)2[Mo6X8(N3C2H2)6], where X can be either bromine or iodine, showcasing the ability of 1,2,4-triazolate to act as a ligand in coordination chemistry [].

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